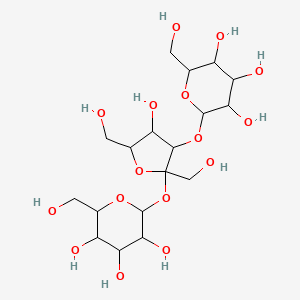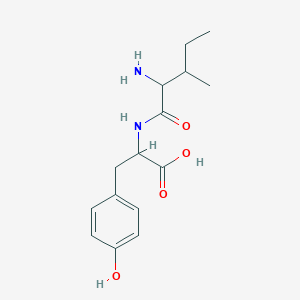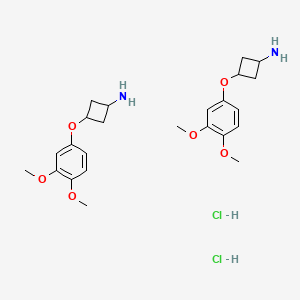
Anxiety Peptide;diazepam binding inhibitor human
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound known as Anxiety Peptide, also referred to as diazepam binding inhibitor human, is a multifunctional protein. It is recognized for its ability to displace diazepam from its binding site on the gamma-aminobutyric acid A receptor.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diazepam binding inhibitor human involves recombinant DNA technology. The gene encoding this protein is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using chromatographic techniques .
Industrial Production Methods: Industrial production of diazepam binding inhibitor human follows similar principles but on a larger scale. Fermentation tanks are used to culture the host cells, and the protein is harvested and purified using high-throughput chromatography systems. The production process is optimized to ensure high yield and purity of the protein .
Chemical Reactions Analysis
Types of Reactions: Diazepam binding inhibitor human undergoes various biochemical reactions, including binding to gamma-aminobutyric acid A receptors and interacting with long-chain fatty acyl coenzyme A esters. These interactions can modulate the activity of enzymes involved in fatty acid metabolism .
Common Reagents and Conditions: The common reagents used in the study of diazepam binding inhibitor human include gamma-aminobutyric acid, diazepam, and long-chain fatty acyl coenzyme A esters. The conditions for these reactions typically involve physiological pH and temperature to mimic the natural environment of the protein .
Major Products Formed: The major products formed from the interactions of diazepam binding inhibitor human include altered gamma-aminobutyric acid receptor activity and changes in fatty acid metabolism. These products have significant implications for the regulation of anxiety and metabolic processes .
Scientific Research Applications
Diazepam binding inhibitor human has a wide range of scientific research applications. In chemistry, it is used to study the binding interactions with gamma-aminobutyric acid receptors and fatty acyl coenzyme A esters. In biology, it is studied for its role in regulating anxiety and metabolic processes. In medicine, it has potential therapeutic applications for anxiety disorders and metabolic diseases. In industry, it is used in the development of new drugs targeting gamma-aminobutyric acid receptors and fatty acid metabolism .
Mechanism of Action
The mechanism of action of diazepam binding inhibitor human involves its binding to gamma-aminobutyric acid A receptors, displacing diazepam and modulating the receptor’s activity. This modulation can result in anxiolytic effects. Additionally, the protein binds to long-chain fatty acyl coenzyme A esters, influencing fatty acid metabolism by interacting with enzymes such as acetyl coenzyme A carboxylase .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to diazepam binding inhibitor human include other endogenous ligands that bind to gamma-aminobutyric acid receptors, such as enkephalins and endorphins. These compounds also modulate receptor activity but have different binding affinities and effects .
Uniqueness: Diazepam binding inhibitor human is unique in its dual role as both a modulator of gamma-aminobutyric acid receptor activity and a regulator of fatty acid metabolism. This dual functionality distinguishes it from other similar compounds and highlights its potential for therapeutic applications in both anxiety disorders and metabolic diseases .
Properties
IUPAC Name |
6-amino-2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[4-amino-2-[[2-[[3-carboxy-2-[[2-[[2-[[2-[2-[(2,5-diamino-5-oxopentanoyl)amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H138N24O29/c1-35(2)26-46(67(120)96-48(28-37(5)6)69(122)98-51(31-59(114)115)71(124)97-47(27-36(3)4)68(121)95-45(80(133)134)18-14-15-23-82)92-56(110)33-89-74(127)53-20-17-25-105(53)79(132)44(19-16-24-88-81(86)87)94-70(123)52(32-60(116)117)100-77(130)63(41(12)106)104-72(125)49(29-55(85)109)99-76(129)62(39(9)10)101-73(126)50(30-58(112)113)93-57(111)34-90-75(128)61(38(7)8)102-78(131)64(42(13)107)103-65(118)40(11)91-66(119)43(83)21-22-54(84)108/h35-53,61-64,106-107H,14-34,82-83H2,1-13H3,(H2,84,108)(H2,85,109)(H,89,127)(H,90,128)(H,91,119)(H,92,110)(H,93,111)(H,94,123)(H,95,121)(H,96,120)(H,97,124)(H,98,122)(H,99,129)(H,100,130)(H,101,126)(H,102,131)(H,103,118)(H,104,125)(H,112,113)(H,114,115)(H,116,117)(H,133,134)(H4,86,87,88) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVIBIVJSXWMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H138N24O29 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1912.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-methyl-6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanesulfonamide](/img/structure/B13389192.png)

![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B13389208.png)




